molecular formula C14H12O3 B13690971 2,2-Dimethyl-4H-naphtho[2,3-d][1,3]dioxin-4-one

2,2-Dimethyl-4H-naphtho[2,3-d][1,3]dioxin-4-one

Cat. No.: B13690971
M. Wt: 228.24 g/mol
InChI Key: XAXHCOSUUPSWQL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-4H-naphtho[2,3-d][1,3]dioxin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of naphthalene derivatives with suitable reagents to form the dioxin ring structure. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-4H-naphtho[2,3-d][1,3]dioxin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones .

Scientific Research Applications

2,2-Dimethyl-4H-naphtho[2,3-d][1,3]dioxin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4H-naphtho[2,3-d][1,3]dioxin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Uniqueness: 2,2-Dimethyl-4H-naphtho[2,3-d][1,3]dioxin-4-one is unique due to its specific structural configuration and the presence of the naphtho ring, which imparts distinct chemical and physical properties. These properties make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H12O3

Molecular Weight

228.24 g/mol

IUPAC Name

2,2-dimethylbenzo[g][1,3]benzodioxin-4-one

InChI

InChI=1S/C14H12O3/c1-14(2)16-12-8-10-6-4-3-5-9(10)7-11(12)13(15)17-14/h3-8H,1-2H3

InChI Key

XAXHCOSUUPSWQL-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=CC3=CC=CC=C3C=C2C(=O)O1)C

Origin of Product

United States

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